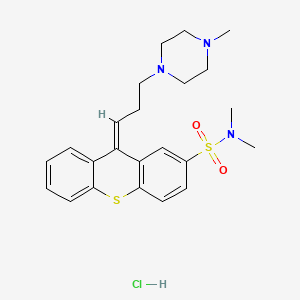

Thiothixene hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H30ClN3O2S2 |

|---|---|

Molecular Weight |

480.1 g/mol |

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C23H29N3O2S2.ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;/h4-5,7-11,17H,6,12-16H2,1-3H3;1H/b19-8-; |

InChI Key |

ALDJVABCVUVJGI-SRJUEMFDSA-N |

SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Thiothixene Hydrochloride's Antagonistic Action on Dopamine D2 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of thiothixene (B151736) hydrochloride, a typical antipsychotic, on dopamine (B1211576) D2 receptors. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, functional antagonism, and the signaling pathways it modulates.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Thiothixene hydrochloride exerts its primary therapeutic effects in the management of schizophrenia through potent antagonism of the dopamine D2 receptor.[1] Dysregulation of dopaminergic pathways is a key factor in the pathophysiology of psychosis, and by blocking D2 receptors, thiothixene mitigates the effects of excess dopamine in the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Thiothixene is classified as a typical, or first-generation, antipsychotic.[2] In addition to its high affinity for D2 receptors, it also interacts with other neurotransmitter receptors, including dopamine D1, D3, and D4, as well as serotonin (B10506) (5-HT), histamine (B1213489) (H1), and adrenergic (α1/α2) receptors, which contributes to its overall pharmacological profile and side effects.[1]

Quantitative Analysis of Receptor Interaction

The interaction of thiothixene with the human dopamine D2 receptor has been quantified through radioligand binding assays, providing a measure of its binding affinity.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 0.12 nM | Dopamine D2 | Human | DrugBank |

Ki (Inhibition Constant): Represents the concentration of a competing ligand (thiothixene) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Functional Consequences of D2 Receptor Blockade

As a D2 receptor antagonist, this compound blocks the downstream signaling cascades typically initiated by dopamine. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.

Impact on G-Protein Signaling: Inhibition of cAMP Production

Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By blocking the D2 receptor, thiothixene prevents this dopamine-induced reduction in cAMP, thereby maintaining or increasing cAMP levels in the presence of dopamine. This is a hallmark of its antagonistic action on the canonical G-protein signaling pathway.

Modulation of β-Arrestin Recruitment

Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process desensitizes the G-protein signaling and can initiate a separate wave of G-protein-independent signaling. As an antagonist, thiothixene is expected to inhibit dopamine-induced β-arrestin recruitment to the D2 receptor. Studies on typical antipsychotics have generally shown that they are incapable of stimulating β-arrestin2 recruitment and can fully inhibit agonist-induced recruitment.[3]

Currently, specific data on the functional selectivity of thiothixene, detailing its potential bias between the G-protein and β-arrestin pathways at the D2 receptor, is not extensively available. Further research is needed to fully elucidate this aspect of its mechanism of action.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing the antagonistic properties of thiothixene.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of thiothixene with the dopamine D2 receptor. Specific parameters may need to be optimized for individual experimental setups.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of thiothixene for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone, a high-affinity D2 receptor antagonist.

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either thiothixene, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding a fixed concentration of [³H]-Spiperone (typically at or below its Kd value).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of thiothixene to determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Inhibition

This assay measures the ability of thiothixene to block the dopamine-induced inhibition of cAMP production.

Materials:

-

Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Agonist: Dopamine or a D2 receptor agonist like quinpirole.

-

Antagonist: this compound.

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin and a fixed concentration of the D2 receptor agonist (typically the EC80 concentration) to the wells.

-

Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the log concentration of thiothixene to determine the IC50 value, representing the concentration of thiothixene that reverses 50% of the agonist-induced inhibition of cAMP production.

Functional Assay: β-Arrestin Recruitment

This assay determines the ability of thiothixene to block agonist-induced recruitment of β-arrestin to the D2 receptor. Bioluminescence Resonance Energy Transfer (BRET) is a common method.

Materials:

-

Cells: A cell line co-expressing the human dopamine D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein like YFP or Venus).

-

Agonist: Dopamine or a D2 receptor agonist.

-

Antagonist: this compound.

-

BRET Substrate: e.g., Coelenterazine h.

-

Microplate Reader: Capable of detecting the BRET signal.

Procedure:

-

Seed the cells in a white, clear-bottom 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Add a fixed concentration of the D2 receptor agonist to the wells.

-

Add the BRET substrate.

-

Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the log concentration of thiothixene to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.

Conclusion

This compound is a potent antagonist of the dopamine D2 receptor, with a high binding affinity in the nanomolar range. Its mechanism of action involves the blockade of dopamine-induced Gαi/o-mediated inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels. It is also expected to inhibit dopamine-induced β-arrestin recruitment. The provided experimental protocols offer a framework for the detailed characterization of thiothixene and other D2 receptor antagonists, which is crucial for the ongoing development of novel and improved antipsychotic therapies. Further investigation into the potential functional selectivity of thiothixene at the D2 receptor could provide deeper insights into its therapeutic and side-effect profile.

References

An In-depth Technical Guide to the Pharmacological Profile of Thioxanthene Class Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thioxanthene (B1196266) class of antipsychotics represents a significant group of therapeutic agents for the management of schizophrenia and other psychotic disorders. Their clinical efficacy and side-effect profiles are intrinsically linked to their interactions with a wide array of neurotransmitter receptors. This technical guide provides a comprehensive overview of the pharmacological profile of key thioxanthene derivatives, with a focus on their receptor binding affinities, the signaling pathways they modulate, and the experimental methodologies used to characterize them. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Thioxanthenes are a class of typical antipsychotics characterized by a tricyclic chemical structure, chemically related to the phenothiazines.[1] The substitution of a carbon atom for the nitrogen in the central ring of the phenothiazine (B1677639) structure distinguishes the thioxanthenes and influences their pharmacological properties.[1] This guide will focus on the pharmacological profiles of prominent members of this class, including chlorprothixene, clopenthixol, flupentixol, and zuclopenthixol.

Receptor Binding Profiles

The therapeutic actions and adverse effects of thioxanthene antipsychotics are largely dictated by their affinity for various neurotransmitter receptors. A lower inhibition constant (Ki) value signifies a higher binding affinity.

Dopamine (B1211576) Receptor Interactions

The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors.[2][3] This antagonism in the mesolimbic pathway is believed to be the foundation of their antipsychotic effects.[4] Many thioxanthenes also exhibit affinity for other dopamine receptor subtypes.[5][6]

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Drug | D1 | D2 | D3 | D4 | D5 |

| Chlorprothixene | 18[5][7][8] | 2.96[5][7][8] | 4.56[5][7][8] | - | 9[5][7][8] |

| Flupentixol | 3.5[9] | 0.35[9] | 1.75[9] | 66.3[9] | - |

| Zuclopenthixol | High Affinity[10][11][12] | High Affinity[10][11][12] | - | - | - |

| Clopenthixol | Antagonist[13][14] | Antagonist[13][14] | - | - | - |

Note: Quantitative Ki values for all receptor subtypes were not available for all compounds in the initial search.

Serotonin, Adrenergic, and Histamine (B1213489) Receptor Interactions

Thioxanthenes interact with numerous other receptor systems, which contributes to their broad pharmacological effects and side-effect profiles.[1] Antagonism of 5-HT2A receptors is a notable feature, potentially contributing to a lower risk of extrapyramidal symptoms.[15] Blockade of H1 histamine receptors leads to sedation, while antagonism of α1-adrenergic receptors can cause orthostatic hypotension.[16]

Table 2: Serotonin, Adrenergic, and Histamine Receptor Binding Affinities (Ki, nM)

| Drug | 5-HT1A | 5-HT2A | 5-HT2C | α1-Adrenergic | H1 |

| Chlorprothixene | - | 9.4[7][8] | - | High Affinity[6] | 3.75[5][7][8] |

| Flupentixol | 8028[9] | 87.5[9] | 102.2[9] | High Affinity[17] | 0.86[9] |

| Zuclopenthixol | - | High Affinity[10][11][12] | - | High Affinity[10][11][12] | Weaker Affinity[10][11] |

Signaling Pathways

The binding of thioxanthenes to their target receptors initiates complex intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Thioxanthenes act as antagonists at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway.[18] Blockade of this receptor prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

References

- 1. Thioxanthene - Wikipedia [en.wikipedia.org]

- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 4. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 5. Chlorprothixene | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Flupentixol - Wikipedia [en.wikipedia.org]

- 10. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. reprocell.com [reprocell.com]

- 16. Chlorprothixene - Wikipedia [en.wikipedia.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Thiothixene: A Technical Overview for Psychosis Treatment

Abstract

This technical guide provides an in-depth review of the historical development, discovery, and pharmacological profile of Thiothixene (B151736) (Navane), a first-generation antipsychotic of the thioxanthene (B1196266) class. Developed and marketed by Pfizer in 1967, Thiothixene emerged from the chemical lineage of phenothiazines as a potent treatment for schizophrenia.[1] This document details its synthesis, mechanism of action centered on dopamine (B1211576) D2 receptor antagonism, preclinical evaluation, and clinical trial findings. Quantitative data on receptor binding affinities and pharmacokinetics are presented in tabular format. Furthermore, key experimental protocols from its development era are described, and its core signaling pathways and developmental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers and drug development professionals.

Historical Development and Discovery

The development of Thiothixene is rooted in the therapeutic breakthroughs of the 1950s following the discovery of chlorpromazine (B137089) and the phenothiazine (B1677639) class of antipsychotics. Seeking to optimize efficacy and modify side effect profiles, researchers explored structural analogs. This exploration led to the thioxanthene class, which is chemically distinguished from phenothiazines by the substitution of the central ring's nitrogen atom with a carbon atom connected to the side chain by a double bond.[2]

Developed by Pfizer, Thiothixene (cis-N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)-propylidene] thioxanthene-2-sulfonamide) was first synthesized and marketed in 1967 under the brand name Navane.[1] It was identified as a potent neuroleptic agent for managing the symptoms of schizophrenia.[1][3] Early clinical investigations in the late 1960s and early 1970s established its efficacy in treating chronic schizophrenia, often comparing it against existing standards like chlorpromazine and placebo.[4][5][6]

Chemical Synthesis

Thiothixene is a tricyclic compound featuring a thioxanthene core. Its synthesis involves the construction of this core, followed by the attachment of the critical (4-methylpiperazin-1-yl)propylidene side chain. Several synthetic routes have been described, most of which converge on a key intermediate, a substituted thioxanthen-9-one.

A prevalent method employs a Wittig reaction to introduce the propylidene side chain.[1] This reaction involves the condensation of the thioxanthone intermediate with a phosphorus ylide derived from 1-(3-bromopropyl)-4-methylpiperazine. This key step creates the exocyclic double bond that attaches the side chain to the tricyclic nucleus, resulting in a mixture of geometric isomers. The cis (Z) isomer is known to be the more pharmacologically potent neuroleptic.[1]

Mechanism of Action

Thiothixene's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7] Overactivity in this pathway is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions. By blocking D2 receptors, Thiothixene reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[3]

It is a high-potency typical antipsychotic, binding strongly to D2 receptors.[8] Unlike many other typical antipsychotics, Thiothixene exhibits minimal anticholinergic (muscarinic) activity.[1] Its pharmacological profile also includes antagonist activity at dopamine D1, serotonin (B10506) (5-HT2A, 5-HT7), histamine (B1213489) (H1), and α1-adrenergic receptors, which contributes to its broader spectrum of effects and side effects.[1]

References

- 1. Tiotixene - Wikipedia [en.wikipedia.org]

- 2. Thioxanthene - Wikipedia [en.wikipedia.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. A clinical trial of thiothixene (Navane) in schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The assessment of thiothixene in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The place of thiothixene in the treatment of schizophrenic patients. A systematic clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Thiothixene: A Comprehensive In Vitro Toxicological and Cytotoxic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene, a typical antipsychotic drug belonging to the thioxanthene (B1196266) class, is primarily utilized in the management of schizophrenia. Beyond its well-documented antipsychotic properties, emerging evidence suggests potential cytotoxic effects against various cell types, indicating a possible role in anticancer research. This technical guide provides an in-depth overview of the in vitro toxicological profile and cytotoxic effects of Thiothixene, drawing upon available data for Thiothixene and structurally related compounds. The guide details experimental protocols for key cytotoxicity assays and visualizes implicated signaling pathways to support further investigation into its mechanism of action.

Quantitative Cytotoxicity Data

While specific IC50 values for Thiothixene against a wide range of cancer and normal cell lines are not extensively documented in publicly available literature, data from structurally related thiophene (B33073) and thioxanthene derivatives provide valuable insights into its potential cytotoxic potency. The following tables summarize the reported IC50 values for these related compounds.

Table 1: Cytotoxicity of Thiophene Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference |

| Thiophene Derivative | MCF-7 | Breast Adenocarcinoma | <30 | [1][2] |

| Thiophene Derivative | A549 | Lung Carcinoma | 0.302 - 0.788 | [3] |

| Thiophene Derivative | HCT-116 | Colorectal Carcinoma | 14.52 ± 2.5 | [4][5] |

| Thiophene Derivative | HepG2 | Hepatocellular Carcinoma | 8.48 ± 0.9 | [4][5] |

| Thiophene Derivative | PANC-1 | Pancreatic Adenocarcinoma | Data not available | |

| Thiophene Derivative | Jurkat | T-cell Leukemia | Data not available | |

| Thiophene Derivative | SH-SY5Y | Neuroblastoma | Data not available |

Table 2: Cytotoxicity of Thioxanthene Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | Cell Type | GI50 (µM) | Reference |

| Tetracyclic Thioxanthene | A375-C5 | Malignant Melanoma | 5 - 7 | [5] |

| Tetracyclic Thioxanthene | MCF-7 | Breast Adenocarcinoma | 5 - 7 | [5] |

| Tetracyclic Thioxanthene | NCI-H460 | Non-small Cell Lung Cancer | 8 - 11 | [5] |

Note: The data presented above is for thiophene and thioxanthene derivatives, not Thiothixene itself, and should be interpreted as indicative of the potential cytotoxic activity of this class of compounds. GI50 represents the concentration causing 50% growth inhibition.

Experimental Protocols

Detailed methodologies for assessing the cytotoxic and apoptotic effects of chemical compounds are crucial for reproducible research. The following are standard protocols that can be adapted for the evaluation of Thiothixene.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

96-well plates

-

Complete cell culture medium

-

Thiothixene stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Thiothixene. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Thiothixene stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Thiothixene for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

Flow cytometry analysis of propidium iodide (PI) stained cells is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Thiothixene stock solution

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with Thiothixene.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

Materials:

-

96-well black plates

-

Thiothixene stock solution

-

DCFH-DA solution

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with Thiothixene.

-

Loading with DCFH-DA: Load the cells with DCFH-DA solution and incubate.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (e.g., cleaved Caspase-3).

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies, followed by incubation with secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

Based on studies of structurally related thiophene and thioxanthene derivatives, the cytotoxic effects of Thiothixene may be mediated through several key signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing Thiothixene's in vitro cytotoxicity.

Inferred Apoptotic Signaling Pathway

Studies on related compounds suggest that Thiothixene may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.

Caption: Inferred signaling of Thiothixene-induced apoptosis.

Potential Effects on Cell Cycle Progression

Thiophene derivatives have been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M phase.[1][6] This suggests that Thiothixene may exert its cytotoxic effects in part by halting cell proliferation at these checkpoints.

Caption: Potential cell cycle arrest points by Thiothixene.

Conclusion

The available in vitro data on compounds structurally related to Thiothixene suggest a promising potential for cytotoxic and pro-apoptotic activity against various cancer cell lines. The proposed mechanisms of action include the induction of the intrinsic apoptotic pathway, modulation of the cell cycle, and generation of reactive oxygen species. However, a significant knowledge gap exists regarding the specific cytotoxic profile of Thiothixene itself. This technical guide provides a framework of established experimental protocols and inferred signaling pathways to facilitate further rigorous investigation into the in vitro toxicological and cytotoxic properties of Thiothixene. Such studies are warranted to elucidate its precise mechanisms of action and to evaluate its potential as a novel therapeutic agent in oncology.

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on (-)-camphene and R-(+)-limonene in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 6. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]

The Pharmacodynamics and Pharmacokinetics of Thiothixene Hydrochloride: A Technical Guide

Thiothixene (B151736) hydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class, historically used in the management of schizophrenia.[1][2] This technical guide provides an in-depth overview of its pharmacodynamic properties, pharmacokinetic profile, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Pharmacodynamics

The therapeutic effects of thiothixene are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3] Like other conventional antipsychotics, its mechanism of action is thought to involve the blockade of postsynaptic dopamine receptors in the mesolimbic pathway, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Mechanism of Action

Thiothixene's pharmacodynamic profile is characterized by its interaction with a range of neurotransmitter receptors.[4][5] While its primary antipsychotic effect is mediated through dopamine D2 receptor blockade, it also exhibits affinity for other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506) (5-HT), histamine (B1213489) (H1), and alpha-adrenergic receptors.[4][5] This multi-receptor activity contributes to its therapeutic effects as well as its side-effect profile.[2][4] The blockade of H1 receptors is associated with sedative effects, while antagonism at alpha-adrenergic receptors can lead to orthostatic hypotension.[2] Thiothixene possesses weak anticholinergic and antihistaminic properties.[1][6]

Receptor Binding Profile

The affinity of thiothixene for various neurotransmitter receptors has been quantified in vitro. The dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding.

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D2 | Subnanomolar affinity[5] |

| Dopamine D3 | Subnanomolar affinity[5] |

| Serotonin 5-HT7 | Low nanomolar affinity[5] |

| Histamine H1 | Low nanomolar affinity[5] |

| α1-Adrenergic | Low nanomolar affinity[5] |

| Muscarinic M1 | ≥2,820[5] |

| Muscarinic M2 | ≥2,450[5] |

| Muscarinic M3 | ≥5,750[5] |

| Muscarinic M4 | >10,000[5] |

| Muscarinic M5 | 5,376[5] |

Dopaminergic Signaling Pathway

The diagram below illustrates the antagonism of the D2 receptor by thiothixene.

Pharmacokinetics

The pharmacokinetic profile of thiothixene hydrochloride describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Thiothixene is rapidly and well-absorbed from the gastrointestinal tract following oral administration.[5][6] Peak plasma concentrations are typically achieved within 1 to 3 hours.[5][6] It is widely distributed throughout the body and exhibits high plasma protein binding of over 99%.[6]

The metabolism of thiothixene occurs extensively in the liver, primarily through the cytochrome P450 enzyme CYP1A2.[3][6][7] It undergoes significant first-pass metabolism, forming metabolites such as thiothixene sulfoxide (B87167) and N-desmethylthiothixene.[6] The primary route of excretion is through the feces via biliary elimination, with both unchanged drug and its metabolites being excreted.[6][8]

Key Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | Well-absorbed orally[6] |

| Time to Peak Plasma Concentration (Tmax) | 1–3 hours[5][6] |

| Plasma Protein Binding | >99%[6] |

| Elimination Half-Life (t½) | 10–20 hours[4][8] or approximately 34 hours[6][7][9] |

| Metabolism | Hepatic, primarily by CYP1A2[3][7] |

| Excretion | Mainly in feces via biliary elimination[6][8] |

| Therapeutic Plasma Concentrations | Not well defined, but clinical improvement has been associated with peak plasma concentrations of 2–15 mcg/L.[6] |

Experimental Protocols

In Vitro Dopamine Receptor Binding Assay

A common method to determine the binding affinity of a compound like thiothixene to dopamine receptors involves a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation: Membranes are prepared from a cell line expressing the human dopamine D2 receptor or from brain tissue known to be rich in these receptors (e.g., striatum).

-

Radioligand Incubation: The membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) at a fixed concentration.

-

Competitive Binding: Increasing concentrations of unlabeled thiothixene are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.

-

Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of thiothixene that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Pharmacokinetic Study

To determine the pharmacokinetic parameters of thiothixene in humans, a clinical study is conducted.

Methodology:

-

Subject Recruitment: A cohort of healthy volunteers or patients with schizophrenia is recruited.

-

Drug Administration: A single oral dose of this compound is administered.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalytical Method: The concentration of thiothixene in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][11]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life.

Analytical Methods for Quantification

Validated analytical methods are crucial for the accurate determination of thiothixene concentrations in biological matrices and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC): An HPLC method can be used for the quantitation of thiothixene.[10] This technique allows for the separation of thiothixene from its metabolites and other endogenous compounds. A typical HPLC system would consist of a pump, injector, a C18 reversed-phase column, a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer), and a UV or mass spectrometric detector.

References

- 1. medcentral.com [medcentral.com]

- 2. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tiotixene - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. thecarlatreport.com [thecarlatreport.com]

- 8. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation of initial thiothixene serum levels and clinical response. Comparison of fluorometric, gas chromatographic, and RBC assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fine-Tuned Dance of Structure and Activity: A Deep Dive into Thiothixene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Thiothixene (B151736), a typical antipsychotic of the thioxanthene (B1196266) class, has been a valuable tool in the management of schizophrenia for decades. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with various neurotransmitter receptors in the brain. Understanding the nuanced relationship between the molecular architecture of thiothixene and its pharmacological activity—the structural activity relationship (SAR)—is paramount for the rational design of novel antipsychotics with improved efficacy and tolerability. This technical guide provides an in-depth exploration of the SAR of thiothixene and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Structural Features and their Influence on Activity

The pharmacological profile of thiothixene and its analogs is primarily determined by three key structural components: the tricyclic thioxanthene nucleus, the alkylidene side chain, and the terminal piperazine (B1678402) ring. Modifications to any of these regions can significantly impact the compound's affinity and activity at its primary targets, the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, as well as other receptors that contribute to its overall effects and side-effect profile.

A critical determinant of the antipsychotic potency of thioxanthenes is the stereochemistry of the double bond in the alkylidene side chain. The cis (or Z) isomer of thiothixene is significantly more potent as a dopamine D2 receptor antagonist than the trans (or E) isomer. This stereoselectivity is attributed to the specific conformational requirements of the D2 receptor binding pocket, where the cis configuration allows for an optimal interaction between the protonated nitrogen of the piperazine ring and a key aspartate residue in the receptor.

Substituents on the thioxanthene ring also play a crucial role. Electron-withdrawing groups, such as the dimethylsulfonamide group at the C2 position of thiothixene, generally enhance antipsychotic activity. The nature and position of this substituent can modulate the electronic properties of the tricyclic system and influence its interaction with the receptor.

The length and nature of the alkyl side chain are also important. A three-carbon propylene (B89431) chain is generally considered optimal for potent D2 receptor antagonism. Modifications to the terminal piperazine ring can influence both potency and the side-effect profile. For instance, the N-methyl group on the piperazine of thiothixene is a common feature among potent antipsychotics.

Quantitative Analysis of Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) of thiothixene and a selection of related antipsychotics for key neurotransmitter receptors. This data, compiled from a comprehensive quantitative structure-activity relationship (QSAR) study, allows for a direct comparison of the receptor binding profiles that underpin their pharmacological effects.[1]

| Compound | D1 (pKi) | D2 (pKi) | D3 (pKi) | D4 (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) |

| Thiothixene | 7.12 | 8.96 | 8.80 | 8.10 | 8.20 | 6.81 |

| Thioridazine | 7.60 | 8.20 | 8.00 | 7.90 | 8.30 | 7.90 |

| Trifluoperazine | 7.00 | 8.90 | 8.70 | 8.00 | 8.10 | 7.40 |

| Ziprasidone | 7.10 | 8.30 | 8.20 | 8.00 | 9.10 | 8.40 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Signaling Pathways

Thiothixene exerts its primary antipsychotic effects through the antagonism of dopamine D2 receptors and contributes to the mitigation of negative symptoms and extrapyramidal side effects through its interaction with serotonin 5-HT2A receptors. The signaling cascades initiated by these receptors are complex and interconnected.

References

Methodological & Application

Application Notes and Protocols for In Vivo Formulation of Thiothixene Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of thiothixene (B151736) hydrochloride for in vivo studies in rodent models. The information is intended to guide researchers in formulating this antipsychotic agent for various routes of administration to achieve consistent and reliable experimental outcomes.

Overview of Thiothixene Hydrochloride

Thiothixene is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain, which is thought to be responsible for its antipsychotic effects.[1][2] It also exhibits affinity for other receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors, which may contribute to its overall pharmacological profile and side effects.[1] Due to its poor water solubility, careful formulation is required for in vivo administration in rodent models.

Data Presentation: Dosing and Pharmacokinetics

The following tables summarize reported doses and pharmacokinetic parameters of thiothixene in rodents. It is important to note that these values can vary depending on the specific strain, sex, and age of the animals, as well as the vehicle and route of administration used.

Table 1: Reported Doses of this compound in Rodent Models

| Species | Route of Administration | Dose Range | Study Context |

| Rat | Oral (gavage) | 5 - 15 mg/kg/day | Repeated administration studies[3] |

| Rat | Intraperitoneal (IP) | 10 - 30 mg/kg | Chronic administration for 14 days |

Table 2: Pharmacokinetic Parameters of Thiothixene in Rodents (Oral Administration)

| Species | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (hours) |

| Rat | Data not available in a consolidated format | 1 - 3 | Variable | Variable | 10 - 20 |

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for common routes of administration in rodent models.

Oral Gavage Formulation (Suspension)

This protocol describes the preparation of a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na), a commonly used vehicle for oral administration of poorly soluble compounds.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na), low viscosity

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Glass beaker

-

Graduated cylinder

-

Analytical balance

Procedure:

-

Prepare 0.5% CMC-Na Solution:

-

Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL).

-

In a glass beaker, slowly add the CMC-Na to the desired volume of sterile water while continuously stirring with a magnetic stirrer.

-

Continue stirring until the CMC-Na is fully dissolved and the solution is clear and free of clumps. This may take several hours. It is often convenient to prepare this solution the day before the experiment.

-

-

Prepare this compound Suspension:

-

Calculate the required amount of this compound powder based on the desired concentration and final volume.

-

Weigh the calculated amount of this compound.

-

For a small volume, use a mortar and pestle. Add a small amount of the 0.5% CMC-Na solution to the this compound powder to form a smooth paste.

-

Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously triturating to ensure a homogenous suspension.

-

For larger volumes, a homogenizer can be used. Add the this compound powder to the 0.5% CMC-Na solution and homogenize until a uniform suspension is achieved.

-

Continuously stir the final suspension with a magnetic stirrer during dosing to maintain homogeneity.

-

Administration:

-

Administer the suspension to rodents using an appropriately sized oral gavage needle.

-

The recommended maximum oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.

Intraperitoneal (IP) Injection Formulation (Solution/Suspension)

This protocol describes the preparation of a this compound formulation for intraperitoneal injection using a co-solvent system of dimethyl sulfoxide (B87167) (DMSO) and corn oil.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Corn oil, sterile

-

Sterile vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Prepare this compound Stock Solution in DMSO:

-

Dissolve the required amount of this compound powder in a small volume of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation of the compound.

-

-

Prepare the Final Dosing Solution:

-

In a sterile vial, add the required volume of the this compound stock solution in DMSO.

-

Add the appropriate volume of sterile corn oil to achieve the desired final concentration and a final DMSO concentration of 10% or less to minimize toxicity. For example, for a 1 mg/mL final solution with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil.

-

Vortex the mixture vigorously to create a uniform solution or a fine suspension. Due to the potential for phase separation between DMSO and corn oil, it is crucial to ensure the formulation is homogenous immediately before each injection. The addition of a surfactant like Tween 80 (e.g., 1-2%) can help to create a more stable emulsion.

-

Administration:

-

Administer the formulation via intraperitoneal injection using a sterile syringe and an appropriately sized needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

-

The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.

Subcutaneous (SC) Injection Formulation

For subcutaneous administration, a formulation similar to the IP injection can be used. However, it is crucial to ensure the formulation is well-tolerated to avoid local irritation and inflammation at the injection site. The final DMSO concentration should be kept as low as possible.

Mandatory Visualizations

Experimental Workflow for In Vivo Study

Caption: Workflow for a typical in vivo rodent study with this compound.

This compound Mechanism of Action: Dopamine D2 Receptor Signaling

Caption: Simplified signaling pathway of dopamine D2 receptor and the antagonistic action of thiothixene.

References

Application Note and Protocol: Preparation of Thiothixene Hydrochloride Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiothixene is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors[1][2][3]. In cellular and molecular biology research, Thiothixene is utilized to study dopaminergic signaling pathways and as a reference compound in drug screening assays. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Thiothixene hydrochloride stock solutions for use in cell culture applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate calculation of molarity and for understanding the compound's solubility and stability characteristics.

| Property | Value | Reference(s) |

| Chemical Name | (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride (B599025) | [4] |

| Molecular Formula | C₂₃H₃₅Cl₂N₃O₄S₂ (dihydrate dihydrochloride form) | [1][5][6] |

| Molecular Weight | 552.57 g/mol (dihydrate dihydrochloride form) | [1][5][6] |

| Appearance | White to off-white or tan crystalline solid | [7][8] |

| Solubility (in DMSO) | ~10 mg/mL. May require warming and sonication for complete dissolution. | [7] |

| Solubility (in Water) | The hydrochloride salt is soluble. | [8] |

| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years. Protect from light. | [4][7][9] |

| Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Avoid freeze-thaw cycles. | [4][7] |

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for achieving a stable, concentrated stock for in vitro studies[4][7].

3.1. Materials

-

This compound powder (dihydrate dihydrochloride)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL) or cryovials

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, set to ≤60°C)

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Safety Precautions

-

This compound is a pharmacologically active compound. Handle with care in a designated area, such as a chemical fume hood or on a bench with appropriate local exhaust ventilation.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

3.3. Step-by-Step Procedure

-

Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

-

Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Use the molecular weight (552.57 g/mol for the dihydrate dihydrochloride form).

-

Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 552.57 g/mol × (1000 mg / 1 g) = 5.53 mg

-

-

Weigh Compound: Carefully weigh out the calculated mass (e.g., 5.53 mg) of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube or cryovial.

-

Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.

-

Dissolve Compound:

-

Close the tube tightly and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, brief sonication or gentle warming in a water bath (up to 60°C) can aid dissolution[7]. Mix intermittently until the solution is clear. Do not overheat.

-

-

Sterilization (Optional): For cell culture applications requiring stringent sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE or nylon membrane filter).

-

Aliquot and Store:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes[7].

-

Label each aliquot clearly with the compound name, concentration, date, and your initials.

-

Store the aliquots protected from light at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month)[4][7].

-

3.4. Preparing Working Solutions

To prepare a working solution for your cell culture experiment, thaw a single aliquot of the 10 mM stock solution. Dilute it to the final desired concentration using fresh, pre-warmed cell culture medium. Mix thoroughly by gentle inversion or pipetting before adding to your cells.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity. Ensure you perform a vehicle control experiment using the same final concentration of DMSO.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thiothixene HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Thiothixene in Pharmaceutical Formulations

Application Note

Introduction

Thiothixene (B151736) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, utilized in the management of schizophrenia. Accurate and precise quantification of thiothixene in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) in various formulations. This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of thiothixene in capsule formulations. The method is demonstrated to be simple, accurate, precise, and suitable for routine quality control analysis.

Chromatographic Conditions

A robust and reliable isocratic RP-HPLC method was developed for the analysis of thiothixene. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered organic mixture. The method is capable of separating thiothixene from its potential impurities and degradation products.

| Parameter | Specification |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Result |

| Linearity Range | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.02 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.06 µg/mL |

Note: The LOD value is based on a published HPLC method for thiothixene.[1] Specific LOQ would be determined during full method validation.

Experimental Protocols

Preparation of Solutions

1. Mobile Phase Preparation (Acetonitrile : 0.05 M KH₂PO₄ Buffer, pH 3.0; 40:60 v/v):

-

Dissolve 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water to prepare a 0.05 M solution.

-

Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 400 mL of HPLC grade acetonitrile with 600 mL of the prepared phosphate buffer.

-

Degas the mobile phase by sonication for 15 minutes before use.

2. Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of thiothixene reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark.

-

Sonicate for 10 minutes to ensure complete dissolution.

3. Preparation of Standard Solutions for Linearity:

-

From the standard stock solution, prepare a series of dilutions ranging from 10 µg/mL to 50 µg/mL using the mobile phase as the diluent.

4. Sample Preparation (from Capsules):

-

Accurately weigh the contents of not fewer than 20 thiothixene capsules and determine the average weight.

-

Weigh a quantity of the powdered capsule contents equivalent to 10 mg of thiothixene and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.

-

Cool the solution to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak area for thiothixene.

-

Calculate the amount of thiothixene in the sample by comparing the peak area of the sample with that of the standard.

Visualizations

Caption: Experimental workflow for the HPLC quantification of Thiothixene.

Caption: Logical relationship from method development to quality control.

References

Application of Thiothixene in Animal Models of Schizophrenia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiothixene, a typical antipsychotic, in preclinical animal models relevant to schizophrenia research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Thiothixene and related compounds.

Introduction to Thiothixene

Thiothixene is a thioxanthene (B1196266) derivative that has been used in the management of schizophrenia for several decades.[1] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is thought to underlie its antipsychotic effects.[2] In addition to its high affinity for D2 receptors, Thiothixene also interacts with other neurotransmitter systems, including serotonin (B10506) (5-HT), histamine, and adrenergic receptors, which may contribute to its overall pharmacological profile and side effects.[2][3] Animal models are crucial tools for dissecting the complex neurobiology of schizophrenia and for the preclinical evaluation of antipsychotic drugs like Thiothixene.

Data Presentation: Receptor Binding Affinities

The affinity of Thiothixene for various neurotransmitter receptors is a key determinant of its pharmacological activity. The following table summarizes the in vitro binding affinities (Ki values) of Thiothixene for human receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 0.38 |

| Dopamine D3 | 0.73 |

| Dopamine D4 | 1.8 |

| Serotonin 5-HT2A | 4.9 |

| Serotonin 5-HT2C | 15 |

| Serotonin 5-HT7 | 2.3 |

| Histamine H1 | 3.1 |

| Alpha-1A Adrenergic | 1.9 |

| Alpha-1B Adrenergic | 1.1 |

Data compiled from various sources.

Signaling Pathways

The therapeutic effects of Thiothixene are primarily initiated by its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This action modulates downstream intracellular signaling cascades, including the Akt/GSK-3β pathway, which has been implicated in the pathophysiology of schizophrenia.[4][5][6][7][8][9]

Caption: Dopamine D2 Receptor Signaling Cascade Modulated by Thiothixene.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the antipsychotic potential of Thiothixene in animal models are provided below.

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This model is widely used to screen for antipsychotic drugs with efficacy against the positive symptoms of schizophrenia. PCP, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity.[6][7][10][11][12][13][14][15][16][17][18][19]

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (250-300 g)

-

Drugs:

-

Phencyclidine (PCP) hydrochloride (Sigma-Aldrich or equivalent)

-

Thiothixene hydrochloride (Tocris Bioscience or equivalent)

-

Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

-

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Protocol:

-

Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open-field arena for 30-60 minutes on the day prior to testing.

-

Drug Administration:

-

Administer Thiothixene (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

30-60 minutes after Thiothixene administration, inject PCP (e.g., 2.0-5.0 mg/kg, s.c. or i.p.).

-

-

Behavioral Assessment:

-

Immediately after PCP injection, place the rat in the open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.

-

-

Data Analysis:

-

Analyze the total locomotor activity counts or distance traveled.

-

Compare the activity of Thiothixene-treated groups to the PCP-vehicle group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by Thiothixene indicates potential antipsychotic efficacy.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression of 5-HT2A receptors in prefrontal cortex pyramidal neurons projecting to nucleus accumbens. Potential relevance for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKT/GSK3 signaling pathway and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of phencyclidine on rat prolactin, dopamine receptor and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Subchronic phencyclidine administration increases mesolimbic dopaminergic system responsivity and augments stress- and psychostimulant-induced hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Long-Acting Thiothixene Gels in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene (B151736) is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class, which exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors, with additional activity at serotonin (B10506) 5-HT2 receptors.[1][2] The development of long-acting injectable (LAI) formulations for antipsychotics is a critical strategy to improve patient compliance and provide stable plasma concentrations, thereby reducing relapse rates in chronic conditions like schizophrenia.[3] This document provides detailed application notes and protocols for the preclinical evaluation of a long-acting intramuscular in situ forming gel formulation of thiothixene. The formulation is based on a biodegradable polylactic acid (PLA) polymer that forms a depot upon injection, allowing for sustained release of the drug.[4]

Formulation and Physicochemical Properties

An injectable in situ gel formulation of hydrochloric thiothixene has been developed using a biodegradable polymer, polylactic acid (PLA), dissolved in a biocompatible solvent, benzyl (B1604629) benzoate (B1203000).[4] Upon intramuscular injection, the solvent diffuses away, causing the polymer to precipitate and form a solid depot, entrapping the drug for slow release.

Table 1: Optimized Formulation of Long-Acting Thiothixene Gel [4]

| Component | Concentration (w/w) | Role |

| Hydrochloric Thiothixene | 15% | Active Pharmaceutical Ingredient |

| Polylactic Acid (PLA) | 45% | Biodegradable Polymer (Matrix former) |

| Benzyl Benzoate | 40% | Biocompatible Solvent |

Signaling Pathways of Thiothixene

Thiothixene's antipsychotic effect is primarily mediated by its antagonist activity at dopamine D2 receptors in the mesolimbic pathway.[1][5] Blockade of these G-protein coupled receptors (GPCRs) interferes with downstream signaling cascades, helping to alleviate the positive symptoms of schizophrenia.[6] Additionally, thiothixene interacts with serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and side-effect profile.[1][7]

Caption: Dopamine D2 Receptor Signaling Pathway Blockade by Thiothixene.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Thiothixene.

Experimental Protocols

The following protocols are designed for the preclinical evaluation of the long-acting thiothixene gel in a rat model.

Preparation of Sterile Long-Acting Thiothixene Gel

This protocol describes the preparation of the in situ forming gel under aseptic conditions.

Materials:

-

Hydrochloric Thiothixene powder

-

Polylactic Acid (PLA)

-

Benzyl Benzoate (sterile)

-

Sterile vials

-

Magnetic stirrer and stir bars (sterile)

-

Sterile filtration unit (0.22 µm filter)

-

Laminar flow hood

Procedure:

-

In a laminar flow hood, weigh the required amounts of PLA and benzyl benzoate to achieve the final concentrations (e.g., 45% PLA in benzyl benzoate).

-

In a sterile vial, combine the PLA and benzyl benzoate.

-

Add a sterile magnetic stir bar and seal the vial.

-

Stir the mixture at room temperature until the PLA is completely dissolved. This may take several hours.

-

Once the polymer is dissolved, add the hydrochloric thiothixene powder (15% w/w) to the polymer solution.

-

Continue stirring until the drug is completely dissolved and the solution is homogeneous.

-

Aseptically filter the final solution through a 0.22 µm filter into a sterile final vial.

-

Store the final product protected from light at 2-8°C.

Caption: Workflow for Sterile Preparation of Thiothixene In Situ Gel.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the pharmacokinetic profile of the long-acting thiothixene gel following a single intramuscular injection.

Animals:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

-

Acclimatize animals for at least one week before the study.

-

Administer a single intramuscular injection of the thiothixene gel into the thigh muscle of the rats at a dose equivalent to 15 mg of thiothixene.[4]

-

Collect blood samples (approx. 0.3 mL) from the tail vein or retro-orbital sinus at predefined time points. A sparse sampling design may be used.[8]

-

Suggested time points: 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and on days 5, 7, 10, 14, 21, and 28.[8]

-

-

Collect blood into heparinized tubes.

-

Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Table 2: Summary of In Vivo Pharmacokinetic Parameters in Rats [4]

| Parameter | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | 1.85 ± 0.21 µg/mL |

| Tmax (Time to Cmax) | 2.1 ± 0.3 hours |

| AUC (0-t) (Area Under the Curve) | 98.7 ± 11.5 µg·h/mL |

| t1/2 (Half-life) | 78.5 ± 9.2 hours |

Analytical Method: HPLC-UV for Thiothixene in Rat Plasma

This protocol provides a representative method for the quantification of thiothixene in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Purified water

-

Thiothixene reference standard

-

Internal standard (e.g., another antipsychotic)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 10 µL of internal standard solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: To be determined based on the UV spectrum of thiothixene (typically around 230 nm).

-

Column Temperature: 30°C.

-

-

Quantification:

-

Construct a calibration curve using spiked plasma standards.

-

Calculate the concentration of thiothixene in the unknown samples based on the peak area ratio to the internal standard.

-

Preclinical Efficacy Models

This model assesses the ability of an antipsychotic to block the dopamine-agonist effects of amphetamine.

Procedure:

-

Habituate rats to the observation cages for at least 30 minutes before the experiment.

-

Administer the long-acting thiothixene gel or vehicle at the desired dose and time point prior to the test day (e.g., 7 days before).

-

On the test day, administer d-amphetamine (e.g., 2.0-5.0 mg/kg, s.c.).[10]

-

Immediately after amphetamine injection, place the rats in individual observation cages.

-

Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1-2 hours).

-

A reduction in the stereotypy score in the thiothixene-treated group compared to the vehicle group indicates antipsychotic-like activity.

The CAR test is a highly predictive model for antipsychotic activity.[1] It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Procedure:

-

Training:

-

Place a rat in a two-compartment shuttle box.

-

Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat does not move, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor until the rat escapes to the other compartment.

-

Repeat for a set number of trials (e.g., 30 trials per session) until a stable baseline of avoidance responding is achieved.

-

-

Testing:

-